![molecular formula C18H27N3O2 B5789686 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B5789686.png)
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a piperazine ring substituted with a propanoyl group and a phenyl ring substituted with a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Propanoyl Group: The piperazine intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to introduce the propanoyl group.
Formation of the Phenyl Intermediate: The phenyl ring is synthesized separately by reacting benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the piperazine and phenyl intermediates through an amide bond formation reaction. This is typically achieved by reacting the piperazine intermediate with the phenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a pyrimidine ring.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Contains a pyridine ring.
Uniqueness
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is unique due to its specific substitution pattern on the piperazine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-18(23)21-11-9-20(10-12-21)16-7-5-15(6-8-16)19-17(22)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJSRSBVONCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
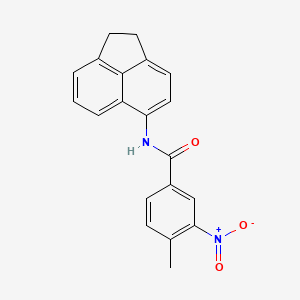
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
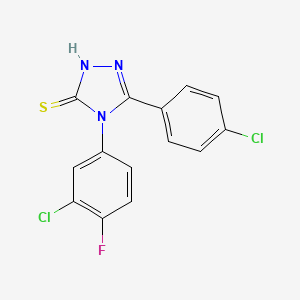

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5789643.png)
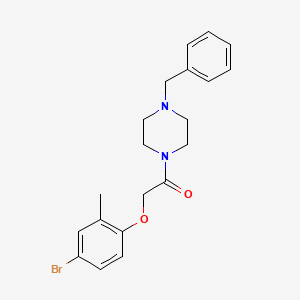
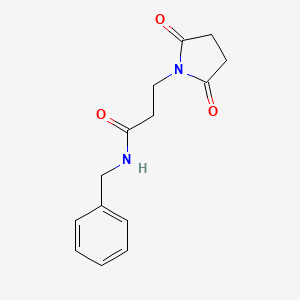
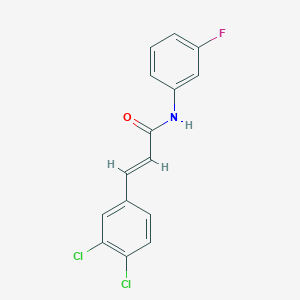
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
